- A simple two-step synthesis of avenanthramides, constituents of oats (Avena sativa L), Indian Journal of Chemistry, 2007, (12), 2074-2078
Cas no 93755-77-2 (4-Demethyl Tranilast)
4-Demethyl Tranilast structure
Product Name:4-Demethyl Tranilast
CAS-Nr.:93755-77-2
MF:C17H15NO5
MW:313.304704904556
CID:1060528
PubChem ID:10245047
Update Time:2024-10-26
4-Demethyl Tranilast Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Demethyl Tranilast
- 2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
- Avenanthramide 1f
- Avenanthramide E
- 2-[[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid (ACI)
- Benzoic acid, 2-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]- (9CI)
- Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]-, (E)- (ZCI)
- 2-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]benzoic acid
- CHEBI:174266
- SB9MUF0VRT
- (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
- Benzoic acid, 2-(((2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-
- (E)-2-(3-(4-Hydroxy-3-methoxyphenyl)acrylamido)benzoic acid
- SCHEMBL2779937
- Benzoic acid, 2-((3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)amino)-, (E)-
- FSKJPXSYWQUVGO-VQHVLOKHSA-N
- AKOS040750648
- 2-(((2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl)amino)benzoic acid
- UNII-SB9MUF0VRT
- Avenanthramide E (Collins)
- N-[4-Hydroxy-3-methoxy-(E)cinnamoyl]-anthranilic acid
- CHEMBL1075791
- DTXSID20437293
- 2-[[(Z)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
- starbld0002665
- 93755-77-2
- 2-{[(2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene]amino}benzoate
- 2-((2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido)benzoic acid
- 2-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)amino)benzoic acid
- N-(4-Hydroxy-3-methoxy-(e)cinnamoyl)-anthranilic acid
- 2-(((2E)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-ylidene)amino)benzoate
-
- Inchi: 1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+
- InChI-Schlüssel: FSKJPXSYWQUVGO-VQHVLOKHSA-N
- Lächelt: C(C1C=CC=CC=1NC(=O)/C=C/C1C=CC(O)=C(OC)C=1)(=O)O
Berechnete Eigenschaften
- Genaue Masse: 313.09500
- Monoisotopenmasse: 313.09502258g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 5
- Komplexität: 450
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 95.9Ų
Experimentelle Eigenschaften
- PSA: 99.35000
- LogP: 3.40040
4-Demethyl Tranilast Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | D231280-25mg |
4-Demethyl Tranilast |
93755-77-2 | 25mg |
$ 167.00 | 2023-04-17 | ||
| TRC | D231280-250mg |
4-Demethyl Tranilast |
93755-77-2 | 250mg |
$ 1315.00 | 2023-04-17 |
4-Demethyl Tranilast Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: β-Alanine Solvents: Pyridine ; 2 w, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Acetone ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt
1.3 Reagents: Acetic acid ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; 24 h, rt
1.3 Reagents: Acetic acid ; rt
Referenz
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides, Molecules, 2022, 27(7),
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: p-Coumaroyl coenzyme A synthetase , Benzoyltransferase, anthranilate N- Solvents: Water ; 15 h, 30 °C
Referenz
- Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae, Applied Microbiology and Biotechnology, 2011, 89(4), 989-1000
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of anthranilic acid amides and their derivatives as cosmetic and pharmaceutical active substances, Germany, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Toluene ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; acidified, 40 °C
Referenz
- Fused ring analogues of anti-fibrotic agents and synthesis and use for treatment of fibrosis, inflammation and malignant neoplastic disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, reflux; reflux → rt; 1 h, rt
Referenz
- Evaluation and optimization of antifibrotic activity of cinnamoyl anthranilates, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 7003-7006
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Piperidine Solvents: Toluene ; 4 h, rt → reflux; reflux → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Preparation of cinnamoyl anthranilates and analogs thereof with antifibrotic activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Piperidine Solvents: Toluene ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Referenz
- The role of carboxylic group position on the antiradical activity of synthetic analogues of oat antioxidants, Journal of Chemical and Pharmaceutical Research, 2015, 7(6), 416-427
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- The phytoalexins of oat leaves: 4H-3,1-benzoxazin-4-ones or amides?, Tetrahedron Letters, 1990, 31(18), 2647-8
4-Demethyl Tranilast Raw materials
4-Demethyl Tranilast Preparation Products
4-Demethyl Tranilast Verwandte Literatur
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
93755-77-2 (4-Demethyl Tranilast) Verwandte Produkte
- 91920-58-0(cis-Tranilast)
- 53902-12-8(tranilast)
- 53902-17-3(Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propen-1-yl]amino]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Empfohlene Lieferanten
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge